2-Amino-2-(4-fluorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

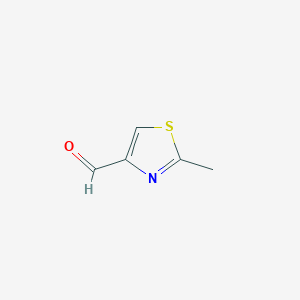

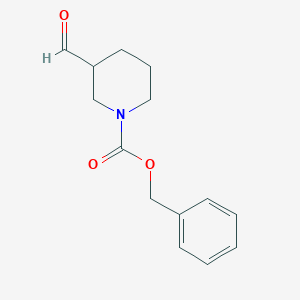

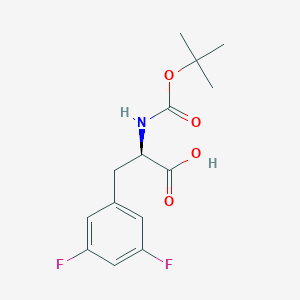

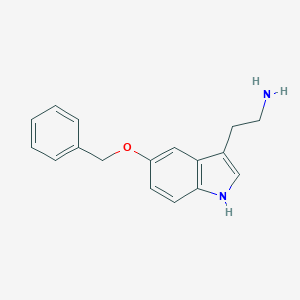

2-Amino-2-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor . The compound is a GABA analogue and is closely related to baclofen, tolibut, and phenibut . It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut . It is sometimes referred to as 4F-phenibut or F-phenibut or baflofen .

Molecular Structure Analysis

The molecular formula of 2-Amino-2-(4-fluorophenyl)butanoic acid is C10H12FNO2 . Its molecular weight is 197.21 g/mol . The InChI code is 1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) .Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Summary of the Application

“2-Amino-2-(4-fluorophenyl)butanoic acid” is a compound that can be synthesized as a racemate and in both enantiomeric forms . It’s a promising analogue of natural aliphatic amino acids .

Results or Outcomes

The compound has been found to have promising properties as an analogue of natural aliphatic amino acids. The measured pKa and logD values establish its potential .

Application in Biological Research

Summary of the Application

While not directly related to “2-Amino-2-(4-fluorophenyl)butanoic acid”, indole derivatives, which are structurally similar, have been found to possess various biological activities .

Methods of Application

These compounds are synthesized and then tested for various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Results or Outcomes

Indole derivatives have been found to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application in Coupling Reactions

Summary of the Application

While not directly related to “2-Amino-2-(4-fluorophenyl)butanoic acid”, 4-Fluorophenylboronic acid, which shares the 4-fluorophenyl group, can be used as a reactant in coupling reactions .

Methods of Application

This compound can be used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Results or Outcomes

The outcomes of these reactions can lead to the synthesis of novel biologically active terphenyls .

Application in GABA B Receptor Agonism

Summary of the Application

4-Fluorophenibut, which is structurally similar to “2-Amino-2-(4-fluorophenyl)butanoic acid”, is a GABA B receptor agonist .

Methods of Application

This compound can be synthesized and then tested for its agonistic activity on the GABA B receptor .

Results or Outcomes

4-Fluorophenibut has been found to be selective for the GABA B receptor over the GABA A receptor .

Application in Protein Synthesis

Summary of the Application

Amino acids, including “2-Amino-2-(4-fluorophenyl)butanoic acid”, are the building blocks of proteins . They are used in the body to construct proteins, which are essential for the structure and function of all living cells .

Methods of Application

In the body, amino acids are linked together in a specific order to form a protein. The sequence of amino acids in a protein determines its structure and function .

Results or Outcomes

Proteins constructed from amino acids perform a wide variety of functions in the body, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another .

Application in Neurotransmission

Summary of the Application

“4-Fluorophenibut”, which is structurally similar to “2-Amino-2-(4-fluorophenyl)butanoic acid”, is a GABA B receptor agonist .

Results or Outcomes

“4-Fluorophenibut” has been found to be selective for the GABA B receptor over the GABA A receptor . It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .

Safety And Hazards

The safety data sheet for 2-Amino-2-(4-fluorophenyl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

2-amino-2-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGQKYLPGTGPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284380 |

Source

|

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-fluorophenyl)butanoic acid | |

CAS RN |

6272-06-6 |

Source

|

| Record name | NSC37019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)